molecular formula C12H16BrN3O2 B12269101 4-bromo-1-{[1-(oxolane-2-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole

4-bromo-1-{[1-(oxolane-2-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole

Cat. No.: B12269101
M. Wt: 314.18 g/mol
InChI Key: STFGMNFXJKUCPC-UHFFFAOYSA-N
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Description

4-bromo-1-{[1-(oxolane-2-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom at the 4-position and a complex side chain at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-{[1-(oxolane-2-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole typically involves multiple steps, starting from readily available starting materials

    Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound. This reaction is typically carried out under acidic or basic conditions, depending on the specific substrates used.

    Bromination: The bromine atom can be introduced at the 4-position of the pyrazole ring using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Introduction of the Side Chain: The complex side chain can be introduced through a series of reactions involving the formation of an azetidine ring and its subsequent attachment to the pyrazole ring. This step may involve the use of protecting groups and various coupling reagents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-{[1-(oxolane-2-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the side chain.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used, while reducing agents like sodium borohydride or lithium aluminum hydride are common for reduction reactions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

4-bromo-1-{[1-(oxolane-2-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, such as enzyme inhibition or receptor binding.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-bromo-1-{[1-(oxolane-2-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The molecular targets and pathways involved can vary depending on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

4-bromo-1-{[1-(oxolane-2-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole can be compared with other similar compounds, such as:

    4-bromo-1-methyl-1H-pyrazole: This compound has a simpler structure with a methyl group instead of the complex side chain.

    1-(1-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: This compound has a different substituent at the 4-position and a boron-containing side chain.

    3,5-disubstituted pyrazoles: These compounds have different substitution patterns on the pyrazole ring, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the complex side chain, which can impart unique chemical and biological properties.

Properties

Molecular Formula

C12H16BrN3O2

Molecular Weight

314.18 g/mol

IUPAC Name

[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-(oxolan-2-yl)methanone

InChI

InChI=1S/C12H16BrN3O2/c13-10-4-14-16(8-10)7-9-5-15(6-9)12(17)11-2-1-3-18-11/h4,8-9,11H,1-3,5-7H2

InChI Key

STFGMNFXJKUCPC-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C(=O)N2CC(C2)CN3C=C(C=N3)Br

Origin of Product

United States

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